molecular formula C6H12ClNO B1321366 Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride CAS No. 60889-33-0

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride

Cat. No. B1321366
CAS RN: 60889-33-0
M. Wt: 149.62 g/mol
InChI Key: AZDCBNXQNYXXEO-UHFFFAOYSA-N
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Description

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound that belongs to the class of organic compounds known as furo[3,4-c]pyrroles. These compounds are characterized by a fused furan and pyrrole ring system, which can exhibit a range of biological activities and are of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of furo[3,4-c]pyrrole derivatives can be achieved through various methods. For instance, metal-catalyzed cycloisomerization reactions have been employed to synthesize furo[3,2-b]pyrroles from cis-4-hydroxy-5-alkynylpyrrolidinones using Ag(I), Pd(II)/Cu(I), or Au(I) catalysis . Additionally, the chemoselective synthesis of polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes has been reported, where water is the only byproduct, indicating a high atom economy . These methods highlight the versatility and efficiency of current synthetic approaches to furo[3,4-c]pyrrole derivatives.

Molecular Structure Analysis

The molecular structure of furo[3,4-c]pyrrole derivatives can be quite diverse. For example, the first example of the 1H-furo[3,4-b]pyrrole ring system was described as having a planar fused heterocycle with phenyl groups attached to the furan ring, one of which is slightly out of planarity, while the other is significantly twisted . This indicates that the molecular structure of these compounds can vary significantly, potentially affecting their chemical properties and biological activities.

Chemical Reactions Analysis

Furo[3,4-c]pyrrole derivatives can undergo a variety of chemical reactions. For instance, furo[3,2-b]pyrrole-5-carboxylates can be hydrolyzed to form acids, which can then undergo decarboxylation and formylation to give 5-carbaldehydes . Additionally, the synthesis of pyrrolo[2',3':4,5]furo[3,2-c]pyridines involves thermic cyclization of acyl azides, followed by treatment with phosphorus oxychloride and reduction with zinc in acetic acid . These reactions demonstrate the reactivity of the furo[3,4-c]pyrrole core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,4-c]pyrrole derivatives can be influenced by their molecular structure. For example, tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized with intriguing optical properties, including strong blue fluorescence and high quantum yields of fluorescence . The presence of electron-withdrawing or electron-donating substituents can significantly affect the photophysical properties of these compounds. Additionally, the antibacterial activity of certain furo[3,2-b]pyrrole derivatives against Escherichia coli and Micrococcus luteus has been evaluated, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Heterocycle Decomposition Mechanisms Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, as a heterocycle, shares some characteristics with other heterocyclic compounds such as thiophene, furan, and pyrrole. Studies have shown that these compounds react differently on surfaces like Pd(111). For instance, pyrrole's decomposition on Pd(111) involves the formation and subsequent desorption of HCN, indicating a unique reaction pathway compared to thiophene and furan. This understanding of heterocycle decomposition mechanisms is crucial for various applications, including catalysis and surface science (Caldwell & Land, 1997).

Pyrolysis Chemistry of Carbohydrates The pyrolysis chemistry of carbohydrates, particularly relating to the formation of furan derivatives from d-glucose, d-fructose, sucrose, and cellulose, is well-documented. Pyrolysis studies offer insights into the formation of furan compounds, which are structurally related to Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. These insights are vital for understanding the thermal behavior and potential applications of these compounds in areas like smoke precursor-product relationships (Sanders, Goldsmith & Seeman, 2003).

Heterocyclic Compounds in Drug Discovery The structure of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is reminiscent of other heterocyclic compounds that have significant roles in medicinal chemistry. Heterocycles like pyrrole are extensively utilized in drug discovery due to their pharmacophore unit, which offers powerful pharmaceutical and pharmacological features. Such insights into heterocyclic chemistry are valuable for designing new drugs and understanding the biological activity of these compounds (Li Petri et al., 2020).

Surface Chemistry and Catalysis Understanding the reaction mechanisms of heterocycles on surfaces like Pd(111) is crucial for catalysis and surface chemistry applications. The decomposition of pyrrole on Pd(111), for instance, involves unique reaction pathways and product formation. Such studies are instrumental in designing catalysts and understanding surface reactions, which can be applied to similar heterocyclic structures like Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (Caldwell & Land, 1997).

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDCBNXQNYXXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613563
Record name Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride

CAS RN

60889-33-0
Record name 1H-Furo[3,4-c]pyrrole, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60889-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexahydro-1H-Furo(3,4-c)pyrrole (11.3 grams, 0.1 mole) was dissolved in 200 ml diethyl ether and anhydrous HCl gas passed through the solution. The salts were filtered and washed with ether.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
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Citations

For This Compound
2
Citations
Y Sun, R Fu, S Lin, J Zhang, M Ji, Y Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
As abnormal PI3K signaling is a feature of many types of cancer, the development of orally active PI3K inhibitors is of great significance for targeted cancer therapy. Through integrating …
Number of citations: 16 www.sciencedirect.com
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
The ATR kinase plays a key role in the DNA damage response by activating essential signaling pathways of DNA damage repair, especially in response to replication stress. Because …
Number of citations: 36 pubs.acs.org

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